molecular formula C12H20N4 B1483557 3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 2097987-28-3

3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1483557
CAS RN: 2097987-28-3
M. Wt: 220.31 g/mol
InChI Key: PUFNMJOTYQVQRG-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine (commonly referred to as CPP-Piperidin-Pyrazol-Amine, or CPP-PPA) is a novel small molecule that has a variety of applications in the scientific research field. CPP-PPA is a cyclic amine that has been synthesized from various organic compounds and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Fluorescent Properties

An interaction of ketone derivatives with arylhydrazines results in 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles, showcasing efficient methods for synthesizing 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and 1H-pyrazoles. These compounds exhibit marked fluorescent abilities, with emission maximum wavelengths located at 453-465 and 363-400 nm, and some demonstrating exceptionally large Stokes shifts up to 91,000 cm-1, indicating potential applications in fluorescent markers or probes in scientific research (Odin et al., 2022).

Receptor Binding Assays for Dopamine Ligands

Pyrazolo[1,5-α]pyridines synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde have been assessed for their affinity towards dopamine D4, D2, and D3 receptors. The compound 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine showed potential as a dopamine D4 receptor ligand with Ki values indicating significant receptor affinity, suggesting a research interest for neurological studies or drug development targeting dopamine receptors (Li Guca, 2014).

Heterocyclic Amino Acids Synthesis

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. These compounds are developed as achiral and chiral building blocks in their N-Boc protected ester form, indicating their utility in peptide synthesis and potentially as intermediates in the synthesis of biologically active molecules (Matulevičiūtė et al., 2021).

N-Cyclopropylation of Cyclic Amides and Azoles

Direct cyclopropyl transfer onto cyclic amides, isatins, oxindoles, imides, and carbamates using a cyclopropylbismuth reagent has been reported, showcasing an innovative method for N-cyclopropylation. This procedure allows for the incorporation of the cyclopropyl group, a structural motif valued for its unique spatial, electronic features, and high metabolic stability, into nitrogen-containing heterocycles and amides, indicating its potential for synthesizing novel pharmaceuticals (Gagnon et al., 2007).

properties

IUPAC Name

5-cyclopropyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-12-7-11(9-4-5-9)15-16(12)8-10-3-1-2-6-14-10/h7,9-10,14H,1-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFNMJOTYQVQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C(=CC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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